calyculin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

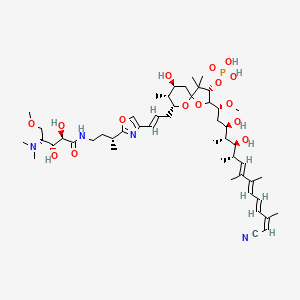

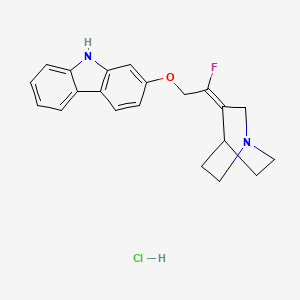

Calyculin A is a major cytotoxic compound isolated from the Japanese marine sponge Discodermia calyx. It is known for its potent cytotoxicity, which is attributable to the specific inhibition of protein phosphatases 1 and 2A . The compound has a complex chemical structure that is well-designed for enzyme inhibition and higher membrane permeability, contributing to its potent cytotoxic effects .

Métodos De Preparación

Calyculin A is primarily obtained from natural sources, specifically the marine sponge Discodermia calyx . The biosynthetic gene cluster responsible for its production has been identified from the sponge-microbe association . While there are no widely adopted industrial production methods for this compound, its complex structure suggests that synthetic routes would involve intricate polyketide and nonribosomal peptide hybrid synthesis .

Análisis De Reacciones Químicas

Calyculin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: Similar to oxidation, reduction reactions can alter the functional groups within this compound.

Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

Aplicaciones Científicas De Investigación

Calyculin A has a wide range of scientific research applications:

Mecanismo De Acción

Calyculin A exerts its effects by inhibiting protein phosphatases 1 and 2A . These enzymes play crucial roles in dephosphorylating proteins on serine and threonine residues, regulating various cellular functions . By inhibiting these phosphatases, this compound disrupts normal cellular processes, leading to its cytotoxic effects .

Comparación Con Compuestos Similares

Calyculin A is similar to other protein phosphatase inhibitors such as okadaic acid and microcystins . it is unique in its higher membrane permeability and potent enzyme inhibition . Other similar compounds include:

Okadaic Acid: Another potent inhibitor of protein phosphatases 1 and 2A, but with different structural features.

Microcystins: A group of cyclic peptides that also inhibit protein phosphatases, but with varying degrees of potency and specificity.

This compound stands out due to its unique chemical structure and potent biological activity .

Propiedades

Fórmula molecular |

C50H81N4O15P |

|---|---|

Peso molecular |

1009.2 g/mol |

Nombre IUPAC |

[(3S,7S,8R,9R)-2-[(1R,3R,4R,5S,6S,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2R)-4-[[(2R,3R,4R)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45?,46-,50?/m1/s1 |

Clave InChI |

FKAWLXNLHHIHLA-OQLQHIBWSA-N |

SMILES isomérico |

C[C@@H]1[C@H](CC2(C([C@@H](C(O2)[C@@H](C[C@H]([C@@H](C)[C@H]([C@@H](C)/C=C(\C)/C(=C/C=C/C(=C\C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@@H]1C/C=C/C3=COC(=N3)[C@H](C)CCNC(=O)[C@@H]([C@@H]([C@@H](COC)N(C)C)O)O)O |

SMILES canónico |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |

Pictogramas |

Acute Toxic; Irritant |

Sinónimos |

calyculin A hemicalyculin A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1258092.png)

![Pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1258101.png)

![N'-[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B1258104.png)

![1-Pyrrolidinebutanamide, N-[(4-chlorophenyl)methyl]-2-formyl-g-oxo-, (2S)-](/img/structure/B1258108.png)

![(E)-3-(2-chlorophenyl)-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B1258112.png)